molecular formula C12H6O3 B147156 Naphtho[2,3-c]furan-1,3-dione CAS No. 716-39-2

Naphtho[2,3-c]furan-1,3-dione

Cat. No. B147156
CAS RN: 716-39-2
M. Wt: 198.17 g/mol
InChI Key: IZJDCINIYIMFGX-UHFFFAOYSA-N
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Description

Naphtho[2,3-c]furan-1,3-dione derivatives are a class of organic compounds that have been synthesized through various chemical reactions. These compounds are characterized by a fused naphthoquinone and furan ring system, which is of interest due to its potential applications in materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of naphtho[2,3-c]furan-1,3-dione derivatives has been achieved through different methods. One approach involves a manganese(III) acetate mediated reaction between 2-benzoyl-1,4-naphthoquinones and 1,3-dicarbonyl compounds, leading to the formation of naphtho[2,3-c]furan-4,9-diones with high selectivity . Another method includes the room temperature cyclization of arylpropiolic acid anhydrides in the presence of N-methylmorpholine, yielding naphtho[2,3-c]furan-1,3-dione derivatives in good yields .

Molecular Structure Analysis

The molecular structure of naphtho[2,3-c]furan-1,3-dione derivatives has been elucidated using spectroscopic methods. These analyses have confirmed the presence of the fused ring system and have provided insights into the electronic effects of substituents on the core structure .

Chemical Reactions Analysis

Naphtho[2,3-c]furan-1,3-dione derivatives participate in various chemical reactions. For instance, they can undergo oxidative coupling with (Z)-2-ylideneimidazo[1,2-a]pyridin-3(2H)-ones under base-promoted conditions, leading to novel derivatives with a 2-aminopyridine moiety . Additionally, they can be functionalized through N-iodosuccinimide (NIS)-induced enone difunctionalization, which involves sequential Michael addition, intramolecular oxidative cyclization, and dehydrogenative aromatization .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphtho[2,3-c]furan-1,3-dione derivatives are influenced by their molecular structure. These compounds exhibit characteristic intense charge-transfer bands in the visible region, which can be affected by the p-substitutions of the phenyl group. This property is significant for the development of chromogenic sensors, as demonstrated by the selective response of certain derivatives to metal ions like Hg2+ and Pd2+ in aqueous media .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Naphtho[2,3-c]furan-1,3-dione derivatives have been synthesized through various methods, including cyclization of arylpropiolic acid anhydride at room temperature (Park et al., 2017), and manganese(III) acetate mediated reactions (Lin et al., 2006).

  • Chemical Transformations : Research has demonstrated various chemical transformations of naphtho[2,3-c]furan-1,3-dione, such as one-pot synthesis (Kobayashi et al., 1997) and novel methods for synthesizing derivatives (Mizuno & Yamano, 2006).

Potential Biological Activities

  • Natural Sources and Derivatives : Several studies have isolated naphtho[2,3-c]furan-1,3-dione derivatives from natural sources like Aloe ferox (Koyama et al., 1994), indicating potential biological importance.

  • Biological Activity Studies : There is ongoing research into the biological activities of naphtho[2,3-c]furan-1,3-dione derivatives, such as their cytotoxic activities (Ogawa et al., 2006), suggesting potential applications in medicinal chemistry.

  • Chromophore and Sensor Development : Research on naphtho[2,3-c]furan-1,3-dione derivatives includes their use in developing chromogenic sensors (Tang et al., 2017), indicating their potential utility in analytical chemistry.

Future Directions

Future research could focus on further exploring the synthesis methods, chemical reactions, and potential applications of Naphtho[2,3-c]furan-1,3-dione .

properties

IUPAC Name

benzo[f][2]benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6O3/c13-11-9-5-7-3-1-2-4-8(7)6-10(9)12(14)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJDCINIYIMFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061049
Record name Naphtho[2,3-c]furan-1,3-dione
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Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphtho[2,3-c]furan-1,3-dione

CAS RN

716-39-2
Record name 2,3-Naphthalenedicarboxylic anhydride
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Record name Naphtho(2,3-c)furan-1,3-dione
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Record name Naphtho[2,3-c]furan-1,3-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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